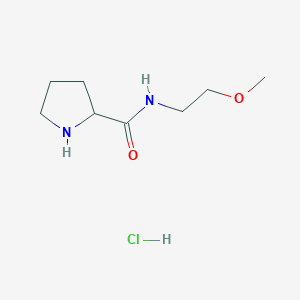

N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride

概要

説明

N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride is an organic compound with the chemical formula C7H13NO2. It is a colorless to light yellow liquid that is soluble in common organic solvents such as ethanol, acetone, and dimethylformamide. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicine, pesticides, and cosmetics .

作用機序

Target of Action

It’s structurally related to metoclopramide , which is a dopamine D2 antagonist used in the treatment of gastroesophageal reflux disease and to stimulate gastric emptying .

Mode of Action

Metoclopramide, a structurally related compound, enhances the release of acetylcholine, causing increased lower esophageal sphincter (les) and gastric tone, accelerating gastric emptying and transit through the gut .

Biochemical Pathways

Metoclopramide, a structurally related compound, is known to affect the dopaminergic pathways by antagonizing the dopamine d2 receptors .

Pharmacokinetics

A related compound, a galnac3-conjugated 2’-(2-methoxyethyl)-d-ribose (2’-moe) antisense oligonucleotide (aso), has been studied and found to have a 10-fold improvement in potency in mice and up to a 30-fold potency improvement in humans, resulting in overall lower effective dose and exposure levels .

Result of Action

Metoclopramide, a structurally related compound, is known to stimulate gastric emptying and transit through the gut .

生化学分析

Biochemical Properties

N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetyl-CoA synthetase 2 (ACSS2), which is involved in the conversion of acetate to acetyl-CoA . This interaction is crucial for regulating acetylation processes, including histone and transcription factor acetylation, which are essential for gene expression and cellular metabolism.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the oxidative burst in plant cells by interacting with NADPH oxidase, leading to the production of reactive oxygen species (ROS) . This interaction plays a pivotal role in plant defense responses and cellular signaling.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been demonstrated to inhibit the activity of ACSS2, thereby reducing the uptake of acetic acid into lipids and histones . This inhibition affects various metabolic pathways and cellular functions, highlighting its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that the compound maintains its activity over extended periods, making it suitable for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at low doses, the compound exhibits minimal toxicity and adverse effects . At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage. These findings underscore the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ACSS2, which plays a crucial role in the tricarboxylic acid cycle and oxidative phosphorylation . These interactions affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound has been shown to be distributed broadly across tissues, with significant accumulation in the kidneys . This distribution pattern is essential for understanding its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize predominantly in the plasma membrane, where it interacts with NADPH oxidase to regulate ROS production . This localization is crucial for its role in cellular signaling and defense responses.

準備方法

Synthetic Routes and Reaction Conditions

A commonly used preparation method involves the condensation reaction of 2-pyrrolidone with methoxyethane under alkali catalysis. This reaction generates N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are taken to prevent the accumulation of fire and static electricity during the production process .

化学反応の分析

Types of Reactions

N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biochemical pathways and enzyme reactions.

Medicine: Utilized in the development of pharmaceuticals, including antiepileptic drugs, sedatives, and anesthetics.

Industry: Acts as a raw material for the production of stabilizers, plasticizers, and antibacterial agents

類似化合物との比較

Similar Compounds

- N-(2-Methoxyethyl)-2-pyrrolidone

- N,N-bis(2-methoxyethyl)acrylamide

Uniqueness

N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its solubility in organic solvents and its role as an intermediate in the synthesis of various drugs and industrial chemicals set it apart from similar compounds .

特性

IUPAC Name |

N-(2-methoxyethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-12-6-5-10-8(11)7-3-2-4-9-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWKGBWLJFKWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。